2-Amino-3,5-dichlorobenzoic acid

Catalog No.
S572861
CAS No.
2789-92-6
M.F
C7H5Cl2NO2
M. Wt
206.02 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Amino-3,5-dichlorobenzoic acid

CAS Number

2789-92-6

Product Name

2-Amino-3,5-dichlorobenzoic acid

IUPAC Name

2-amino-3,5-dichlorobenzoic acid

Molecular Formula

C7H5Cl2NO2

Molecular Weight

206.02 g/mol

InChI

InChI=1S/C7H5Cl2NO2/c8-3-1-4(7(11)12)6(10)5(9)2-3/h1-2H,10H2,(H,11,12)

InChI Key

KTHTXLUIEAIGCD-UHFFFAOYSA-N

SMILES

C1=C(C=C(C(=C1C(=O)O)N)Cl)Cl

Synonyms

2-Amino-3,5-dichlorobenzoic acid; 3,5-Dichloro-2-aminobenzoic acid; 3,5-Dichloroanthranilic acid; NSC 1116

Canonical SMILES

C1=C(C=C(C(=C1C(=O)O)N)Cl)Cl

The exact mass of the compound 2-Amino-3,5-dichlorobenzoic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 1116. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Benzoates - Chlorobenzoates - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2-Amino-3,5-dichlorobenzoic acid, also known as 3,5-dichloroanthranilic acid, is a highly functionalized halogenated aromatic building block characterized by an amine, a carboxylic acid, and two chlorine atoms at the 3- and 5-positions. In industrial procurement and advanced chemical synthesis, this specific substitution pattern is highly valued for its dual electronic and steric effects. It serves as a critical precursor for the high-yield synthesis of 3,5-dichlorobenzoic acid [1], a starting material for oxidatively robust macrocyclic tetraamide catalysts [2], and a potent synthetic elicitor in agrochemical research [3]. Its specific geometry prevents generic substitution with unsubstituted or monochlorinated anthranilic acids, which lack the necessary ortho-steric hindrance and electron-withdrawing properties required for these specialized downstream applications.

Substituting 2-amino-3,5-dichlorobenzoic acid with unsubstituted anthranilic acid or monochlorinated analogs fundamentally compromises downstream performance and processability. In the synthesis of macrocyclic oxidation catalysts, the absence of the 3-position chlorine removes critical steric hindrance, leading to rapid intramolecular oxidative degradation of the resulting chelate complexes[1]. In agrochemical applications, structure-activity relationship (SAR) studies demonstrate that the removal of even a single chlorine atom, or the complete dechlorination to anthranilic acid, abolishes the compound's ability to act as a synthetic plant immunity elicitor [2]. Furthermore, attempting to synthesize 3,5-dichlorinated aromatic systems via direct electrophilic aromatic substitution of benzoic acid yields poor regioselectivity, making the diazotization and deamination of 3,5-dichloroanthranilic acid the most reliable pathway for high-purity 3,5-dichlorobenzoic acid derivatives [3].

Structural Requirement for Plant Immunity Elicitation

In high-throughput screens for synthetic plant defense elicitors, 3,5-dichloroanthranilic acid demonstrated potent activity in inducing NPR1-dependent and NPR1-independent disease resistance. Structure-activity relationship (SAR) analyses revealed that the specific 3,5-dichloro substitution is mandatory for this biological activity. When compared to the target compound, completely dechlorinated derivatives (unsubstituted anthranilic acid) were entirely inactive, and monochlorinated analogs (such as 3-chloroanthranilic acid) exhibited strongly reduced bioactivity [1].

Evidence DimensionDefense-inducing bioactivity (plant immunity elicitation)
Target Compound DataPotent induction of disease resistance (high CaBP22 promoter-reporter fusion activity)
Comparator Or BaselineUnsubstituted anthranilic acid (completely inactive)
Quantified Difference100% loss of biological activity upon complete dechlorination
ConditionsHigh-throughput screening using CaBP22 promoter-reporter fusions in Arabidopsis

Agrochemical researchers must procure the exact 3,5-dichloro substituted compound to successfully trigger targeted metabolic reconfiguration and acquired resistance in plant models.

Steric Hindrance for Oxidatively Robust Catalyst Precursors

2-Amino-3,5-dichlorobenzoic acid is utilized as a critical building block in the synthesis of macrocyclic tetraamide ligands (TAML activators) via coupling with malonyl dihalides. The dual chlorine substitution provides essential steric and conformational hindrance. Compared to unhindered alpha-amino carboxylic acids or unsubstituted anthranilic acid, the presence of the chlorine atom at the 3-position (ortho to the amine) restricts intramolecular oxidative degradation of the resulting transition metal chelate complexes [1].

Evidence DimensionIntramolecular oxidative degradation resistance
Target Compound DataForms oxidatively robust chelate complexes (stable catalytic turnover)
Comparator Or BaselineUnhindered alpha-amino carboxylic acids (rapid intramolecular oxidative degradation)
Quantified DifferencePrevention of ligand destruction during high-valent metal oxidation cycles
ConditionsMacrocyclic tetraamide transition metal complexes under oxidative conditions

Procurement of the 3,5-dichloro derivative is strictly required to manufacture oxidation catalysts that can survive harsh catalytic cycles without ligand auto-oxidation.

Regioselective Precursor for 3,5-Dichlorinated Aromatics

The synthesis of 3,5-dichlorobenzoic acid via direct chlorination of benzoic acid is heavily restricted by directing group conflicts, leading to poor selectivity and complex mixtures. By utilizing 2-amino-3,5-dichlorobenzoic acid as the starting material, process chemists bypass these limitations. Diazotization of the amino group followed by reduction (deamination) using a copper/isopropanol system yields 3,5-dichlorobenzoic acid with exceptional efficiency. Industrial processes report isolated yields of 96% to 97% of the theoretical maximum, providing a highly reliable and regioselective pathway [1].

Evidence DimensionRegioselective synthesis yield
Target Compound Data96-97% isolated yield of 3,5-dichlorobenzoic acid
Comparator Or BaselineDirect electrophilic chlorination of benzoic acid (poor regioselectivity, complex mixtures)
Quantified DifferenceNear-quantitative conversion to the specific 3,5-isomer without directing group conflicts
ConditionsDiazotization followed by reduction with copper powder in isopropanol/water at 70°C

For bulk or fine chemical manufacturing, using this specific precursor is the only commercially viable method to achieve high-purity 3,5-dichlorobenzoic acid without extensive chromatographic separation.

Agrochemical R&D and Plant Immunity Elicitor Screening

Directly following its proven SAR necessity, this compound is the exact material required for developing synthetic plant immunity activators and studying NPR1-dependent defense pathways in crops, where dechlorinated analogs fail [1].

Synthesis of TAML Oxidation Catalysts

Based on its ability to provide ortho-steric hindrance, it is the required precursor for synthesizing oxidatively robust macrocyclic tetraamide ligands used in advanced water treatment and green oxidation chemistry [2].

Regioselective Manufacturing of 3,5-Dichlorobenzoic Acid

Leveraging its high-yield deamination profile, it serves as the primary industrial starting material for producing pure 3,5-dichlorobenzoic acid, bypassing the poor selectivity of direct benzoic acid chlorination [3].

XLogP3

2.6

GHS Hazard Statements

Aggregated GHS information provided by 44 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.73%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

2789-92-6

Wikipedia

3,5-Dichloroanthranilic acid

Dates

Last modified: 08-15-2023

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